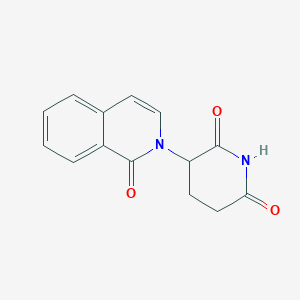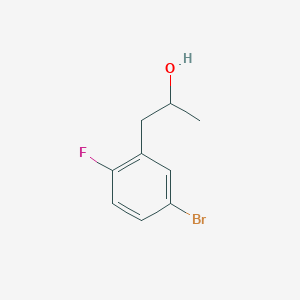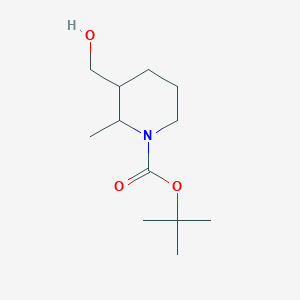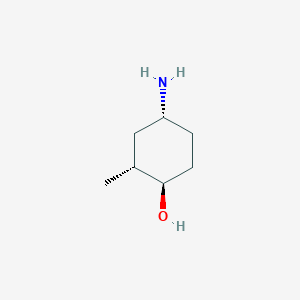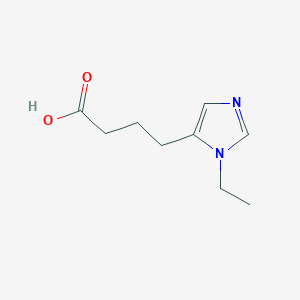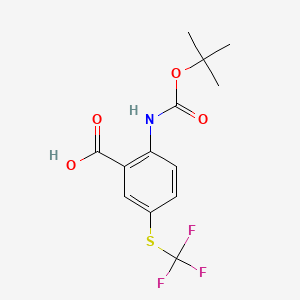
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethylsulfanyl substituent on a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino group.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethylthiolating agents.
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various aromatic substitution reactions, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used for deprotection of the Boc group.
Major Products
Sulfoxides and Sulfones: From oxidation of the trifluoromethylsulfanyl group.
Alcohols and Aldehydes: From reduction of the carboxylic acid group.
Free Amines: From deprotection of the Boc group.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)oxy]benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylsulfanyl group.
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)amino]benzoic acid: Similar structure but with a trifluoromethylamino group instead of a trifluoromethylsulfanyl group.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H14F3NO4S |
|---|---|
Peso molecular |
337.32 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C13H14F3NO4S/c1-12(2,3)21-11(20)17-9-5-4-7(22-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
FDEUTVSILBHDII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)SC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


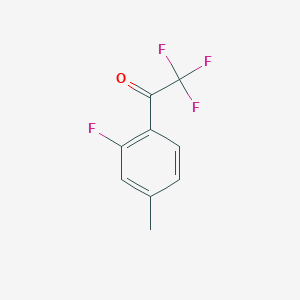
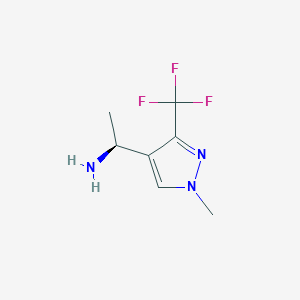
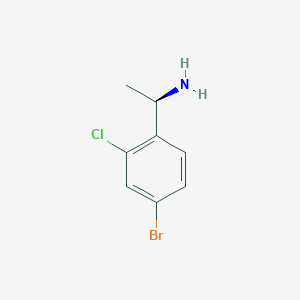
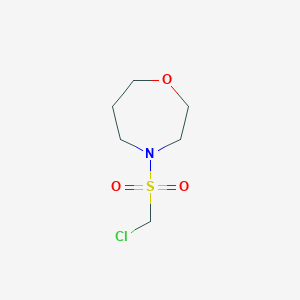
![tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13558047.png)
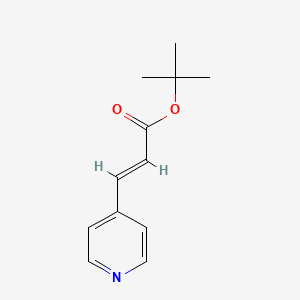
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
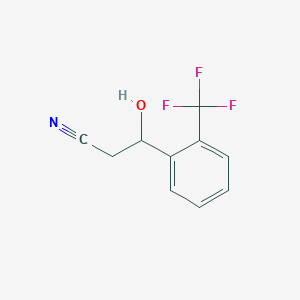
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
